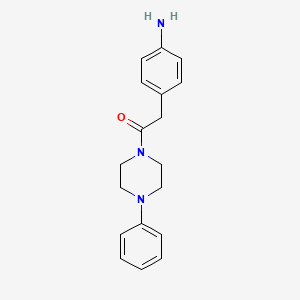
2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is an organo-synthetic compound that has recently become a subject of scientific research due to its potential applications in a variety of fields. This compound has a unique structure that contains both an aminophenyl and a phenylpiperazin-1-yl moiety. It has been shown to have a wide variety of biochemical and physiological effects, making it a promising target for further research.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antibacterial Activity
Research by Merugu et al. (2010) explored the synthesis of compounds related to 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, focusing on their antibacterial activity. This study utilized microwave irradiation for efficient synthesis and identified the antibacterial potential of these compounds.
Electrochemical Synthesis in Aqueous Solutions
Nematollahi & Amani (2011) investigated the electrochemical oxidation of related phenylpiperazine derivatives in aqueous solutions. They developed an environmentally friendly method for synthesizing new phenylpiperazine derivatives, showcasing a sustainable approach to chemical synthesis.
Anti-Inflammatory and Analgesic Properties
A study by Gevorgyan et al. (2017) synthesized related compounds and evaluated their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This research highlights the potential therapeutic applications of these compounds.
Synthesis of Transparent Polyimides
Research conducted by Chang et al. (2012) involved the synthesis of diamines related to 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one for producing high-Tg, transparent polyimides. This application demonstrates the material science potential of these compounds.
Rapid Synthesis Using Microwave Heating
A study by Menteşe et al. (2015) showcased the rapid synthesis of benzimidazole derivatives using microwave heating. This efficient method represents a significant advancement in the synthesis of complex organic compounds.
Antimycobacterial Activity Evaluation
Waisser et al. (2007) evaluated the in vitro antimycobacterial activity of related compounds against pathogenic strains, highlighting their potential use in treating bacterial infections.
Propiedades
IUPAC Name |
2-(4-aminophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c19-16-8-6-15(7-9-16)14-18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-14,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEGOYJRUVXRMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

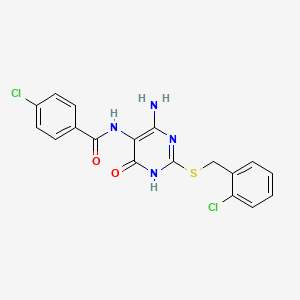
![5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373506.png)
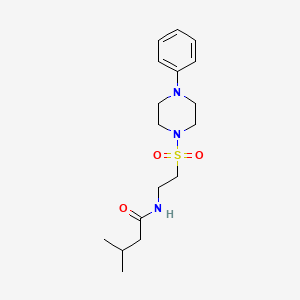
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2373508.png)

![7-(morpholinosulfonyl)-5-(3-phenyl-2-propenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2373511.png)
![Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2373512.png)
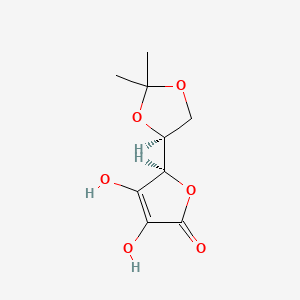
![(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B2373516.png)
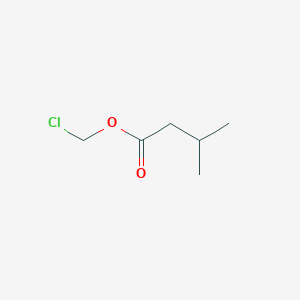
![2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2373520.png)
![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2373523.png)